

# Comprehensive Technical Guide: Cerberin

## Toxicity, Mechanisms, and Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

### Compound Focus: Cerberin

CAS No.: 25633-33-4

Cat. No.: S523204

[Get Quote](#)

## Introduction to Cerberin and Its Chemical Properties

**Cerberin** is a highly toxic cardiac glycoside (cardenolide) found primarily in the seeds of trees belonging to the genus *Cerbera*, particularly the suicide tree (*Cerbera odollam*) and sea mango (*Cerbera manghas*). As a **cardiac glycoside**, **cerberin** possesses a characteristic structure consisting of a steroid backbone (cyclopentanoperhydrophenanthrene) linked to a lactone ring and a sugar moiety. Specifically, **cerberin** contains a five-membered unsaturated lactone ring (cardenolide classification) and a unique glycosidic component identified as **2'-O-acetyl-L-thevetose** (6-deoxy-3-O-methyl- $\alpha$ -L-glucopyranose), which distinguishes it from other cardiac glycosides like digoxin and ouabain. The steroid nucleus of **cerberin** is based on digitoxigenin, making **cerberin** chemically described as (L-2'-O-acetylthevetosyl)digitoxigenin or 2'-acetylneriifolin. [1]

**Cerberin** appears as a white to pale yellow crystalline solid with a melting point of 212°C (414°F). It has limited solubility, being slightly soluble in chloroform and methanol but insoluble in water and most common organic solvents. Its molecular formula is  $C_{32}H_{48}O_9$ , with a molar mass of 576.727  $g \cdot mol^{-1}$ . The compound's structural complexity and stereochemistry contribute to its potent biological activity, particularly its high-affinity binding to the  $Na^+/K^+$ -ATPase receptor in cardiac tissue. [1]

## Mechanism of Action and Molecular Pathways

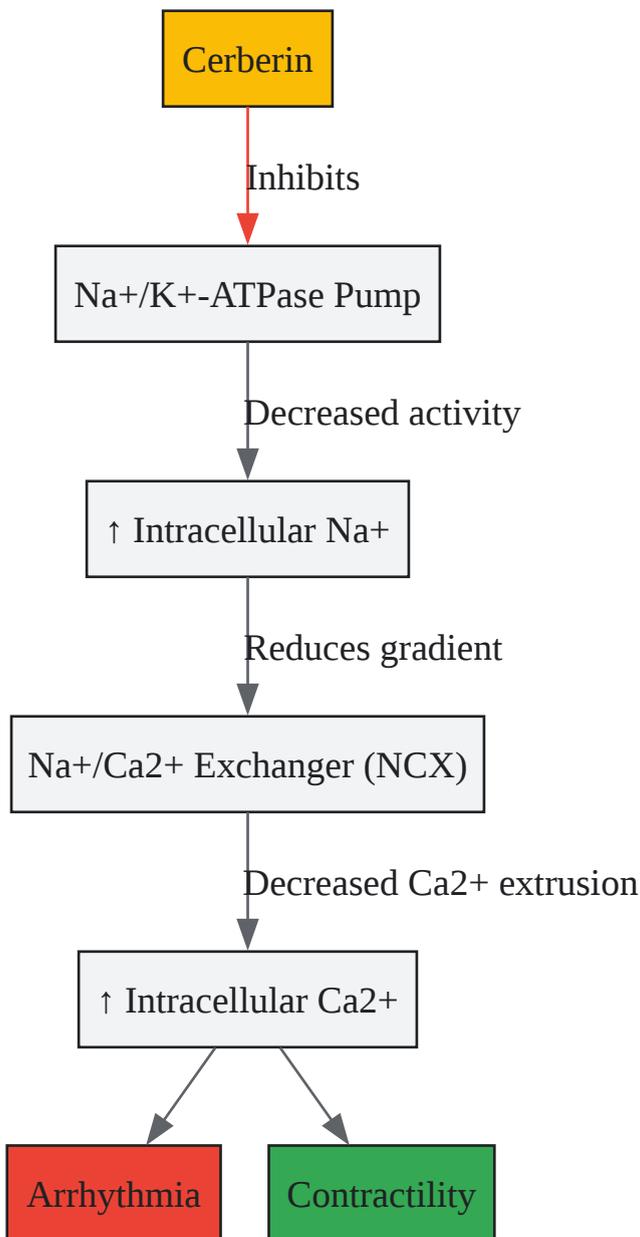
## Primary Toxicity Mechanism

**Cerberin** exerts its toxic effects primarily through **potent inhibition** of the sodium-potassium adenosine triphosphatase (Na<sup>+</sup>/K<sup>+</sup>-ATPase) exchanger in myocardial cells. This enzyme, often referred to as the sodium pump, is responsible for maintaining the electrochemical gradient across cell membranes by transporting three sodium ions out of the cell and two potassium ions into the cell against their respective concentration gradients. **Cerberin** binds reversibly to the extracellular  $\alpha$ -subunit of this transmembrane protein, specifically interfering with the dephosphorylation step of the enzyme's catalytic cycle. This binding occurs with high affinity due to the complementary fit between **cerberin**'s steroid structure and the receptor site on the Na<sup>+</sup>/K<sup>+</sup>-ATPase molecule. [1] [2]

The inhibition of Na<sup>+</sup>/K<sup>+</sup>-ATPase leads to a cascade of intracellular disturbances:

- **Intracellular sodium accumulation:** With the sodium pump inhibited, sodium ions cannot be effectively extruded from the cell, leading to elevated intracellular sodium concentrations.
- **Calcium overload:** The increased intracellular sodium concentration reduces the activity of the sodium-calcium exchanger (NCX), which normally removes calcium from the cell using the sodium gradient as an energy source. This results in dangerous accumulation of intracellular calcium.
- **Cardiac effects:** In cardiac myocytes, the elevated intracellular calcium concentration enhances calcium-induced calcium release from the sarcoplasmic reticulum, leading to excessive contractile force (positive inotropy) initially, followed by potentially fatal arrhythmias.
- **Membrane depolarization:** In vascular smooth muscle, Na<sup>+</sup>/K<sup>+</sup>-ATPase inhibition causes depolarization, leading to vasoconstriction and increased peripheral resistance. [1]

The following diagram illustrates this mechanism of action:



[Click to download full resolution via product page](#)

*Cerberin's cellular mechanism leading to cardiotoxicity.*

## Signaling Pathways in Cancer Cells

Beyond its cardiotoxic effects, recent research has revealed that **cerberin** exerts **potent anticancer activity** through modulation of key signaling pathways. In cancer cell lines, **cerberin** has been shown to:

- **Inhibit PI3K/AKT/mTOR signaling:** This crucial survival pathway is significantly suppressed by **cerberin** treatment, leading to reduced cell proliferation and activation of apoptotic mechanisms.
- **Induce oxidative stress:** **Cerberin** treatment significantly increases **reactive oxygen species (ROS)** generation, resulting in oxidative damage to cellular components including lipids, proteins, and DNA.
- **Cause DNA damage:** The ROS generation leads to **double-strand breaks** in DNA, as evidenced by increased phosphorylation of histone H2AX ( $\gamma$ H2AX), a sensitive marker of DNA damage.
- **Modulate apoptosis regulators:** **Cerberin** treatment reduces expression of anti-apoptotic proteins Bcl-2 and Mcl-1 while promoting caspase 3/7 activation and PARP cleavage, indicating engagement of the apoptotic cascade.
- **Deplete key oncoproteins:** **Cerberin** depletes polo-like kinase 1 (PLK-1), c-Myc, and STAT-3 expression, all of which are important for cancer cell survival and proliferation. [3] [4]

These multifaceted mechanisms underlie **cerberin's selective cytotoxicity** against various cancer cell types while suggesting potential therapeutic applications beyond its known toxicological profile.

## Toxicity Profile and Quantitative Data

### Lethal Dosage Across Species

Table 1: **Cerberin** Lethality Across Species

Species	Lethal Dose	Administration Route	Notes	Source
Dog	1.8 mg/kg	Not specified	Historic reported lethal dose	[1]
Cat	3.1 mg/kg	Not specified	Historic reported lethal dose	[1]
Cat	147.0 $\mu$ g/kg	Intravenous	Purified cerberin	[5]
Human	0.5-3 kernels	Oral	Minimum lethal dose; variable based on individual factors	[6]

The **lethality of cerberin** demonstrates significant interspecies variability, with dogs showing greater sensitivity than cats. In humans, the lethal dose is typically described in terms of the number of *Cerbera odollam* kernels ingested, with the minimum lethal dose documented as approximately half a kernel. The wide range (0.5-3 kernels) reflects individual differences in metabolism, body weight, and possibly pre-existing health conditions. Historical data from animal studies may not fully capture the compound's toxicity in humans due to potential species-specific differences in **cerberin** metabolism and Na<sup>+</sup>/K<sup>+</sup>-ATPase receptor sensitivity. [1] [5] [6]

## Clinical Symptoms and Presentation Frequency

Table 2: Clinical Manifestations of *Cerbera Odollam* Poisoning in 50 Cases

Symptom/Finding	Frequency	Notes	Source
Vomiting	54%	Most common presenting symptom	[6]
Thrombocytopenia	50%	Novel finding, associated with need for pacing	[6]
Sinus bradycardia	32%	Most common ECG abnormality	[6]
Asymptomatic presentation	~30%	Admission based on history of ingestion only	[6]
Any ECG abnormality	64%	Includes various arrhythmias and conduction defects	[6]
Hyperkalemia	Not associated with mortality	Unlike other cardiac glycosides	[6]
Mortality	12%	In-hospital mortality rate	[6]

Clinical manifestations of **cerberin** poisoning typically begin **within 1-2 hours** of ingestion, with death often occurring within **3-6 hours** in severe cases. The progression of symptoms generally follows a characteristic pattern, beginning with gastrointestinal manifestations (nausea, vomiting) due to local irritant

effects, followed by cardiac manifestations as the systemic absorption progresses. The **most common symptoms** include nausea, vomiting, abdominal pain, and bradycardia. Additional reported symptoms include burning sensations in the mouth, diarrhea, headache, dilated pupils, irregular heart rhythm, drowsiness, and coma preceding death. [1] [7]

## Electrocardiographic Abnormalities

Table 3: ECG Findings in *Cerbera Odollam* Poisoning

ECG Finding	Frequency	Clinical Significance	Source
Sinus bradycardia	32%	Most common arrhythmia	[6]
Sinus pauses	Information missing	Most common indication for pacing	[6]
First-degree AV block	Information missing	Often co-occurs with sinus pauses	[6]
Second-degree AV block	Information missing	Documented in fatal case	[2]
High-degree heart block	Information missing	Preceded cardiac arrest in fatal case	[2]
ST-segment depression	Information missing	Seen with biphasic T-waves	[2]
Biphasic T-waves	Information missing	Repolarization abnormality	[2]

**Electrocardiographic manifestations** represent the most diagnostically significant indicators of **cerberin** toxicity. The ECG abnormalities result from both the direct toxic effects on cardiac conduction tissue and increased vagal tone. The pattern typically progresses from bradyarrhythmias to various degrees of heart block, with severe poisoning leading to high-degree block and malignant arrhythmias. These conduction disturbances reflect the complex effects of **cerberin** on the specialized pacemaker and conduction cells of the heart, which are particularly sensitive to alterations in sodium and calcium homeostasis. [2] [6]

## Analytical Detection Methods

## Sample Preparation and Extraction Protocol

The detection of **cerberin** in biological samples requires sophisticated analytical techniques due to its complex structure and low concentrations in biological matrices. A recently developed **LC-MS/MS detection method** for cardiac glycosides in human blood serum provides a reliable approach for **cerberin** identification and quantification. The sample preparation protocol follows these steps: [5]

- **Sample Collection:** Collect blood serum samples in standard vacuum collection tubes without anticoagulants. Allow blood to clot completely before centrifugation.
- **Protein Precipitation:** Transfer 100  $\mu\text{L}$  of serum to a clean tube. Add 300  $\mu\text{L}$  of ethanol for protein precipitation. Vortex the mixture vigorously for 30-60 seconds to ensure complete mixing.
- **Centrifugation:** Centrifuge the samples at  $15,000 \times g$  for 10 minutes at  $4^\circ\text{C}$  to pellet precipitated proteins and other insoluble materials.
- **Solid-Phase Extraction:** Transfer the supernatant to a **MonoSpin C18 cartridge** (or equivalent reverse-phase solid-phase extraction column). Condition the cartridge with 500  $\mu\text{L}$  methanol followed by 500  $\mu\text{L}$  water before sample application.
- **Compound Elution:** Apply the supernatant to the conditioned cartridge. Centrifuge at  $5,000 \times g$  for 2 minutes to pass the sample through the sorbent. Wash with 500  $\mu\text{L}$  of 20% aqueous ethanol, then elute target compounds with 500  $\mu\text{L}$  of 90% aqueous acetonitrile.
- **Concentration and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at  $40^\circ\text{C}$ . Reconstitute the dried extract in 100  $\mu\text{L}$  of 50% aqueous methanol for LC-MS/MS analysis.

This extraction method has demonstrated **high efficiency** for **cerberin** and related cardiac glycosides, with recovery rates exceeding 85% and minimal matrix interference in subsequent analysis.

## LC-MS/MS Analysis Parameters

The analytical separation and detection utilize the following optimized parameters: [5]

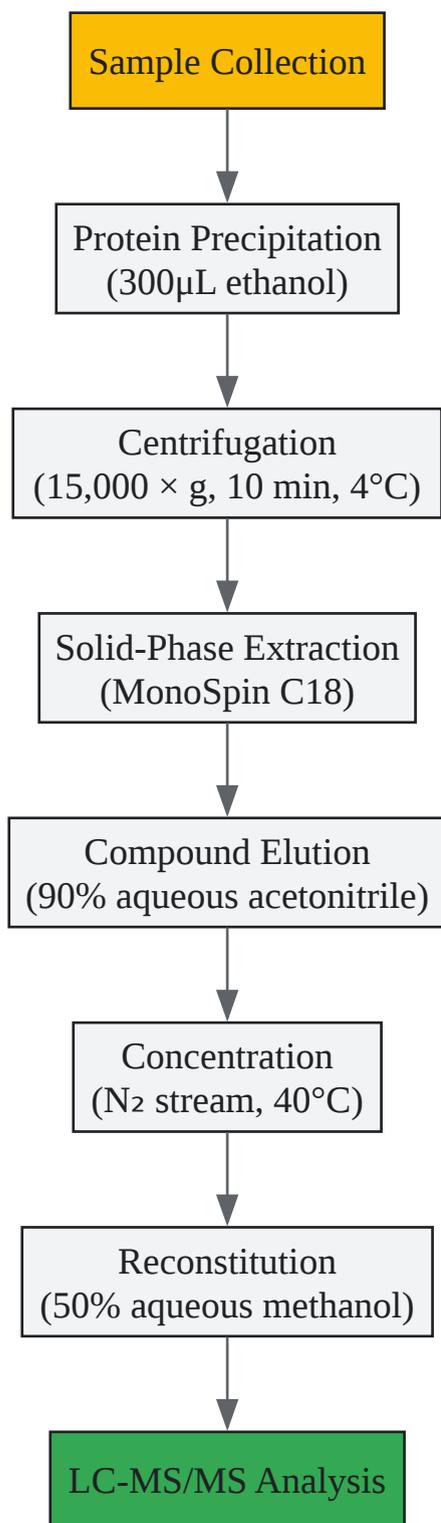
- **Chromatography System:** Ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 reverse-phase column ( $2.1 \times 100$  mm,  $1.7 \mu\text{m}$  particle size)

- **Mobile Phase:** A) 2 mM ammonium formate in water and B) 2 mM ammonium formate in acetonitrile
- **Gradient Program:** Linear gradient from 20% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, then re-equilibrate to initial conditions
- **Flow Rate:** 0.3 mL/min with column temperature maintained at 40°C
- **Injection Volume:** 5 µL partial loop injection
- **Mass Spectrometer:** Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode
- **Ion Source Parameters:** Capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 500°C, cone gas flow 50 L/h, desolvation gas flow 1000 L/h
- **Multiple Reaction Monitoring (MRM) Transitions:** For **cerberin**: m/z 577.4 → 431.3 (quantifier) and 577.4 → 413.3 (qualifier)

This method has been **fully validated** with a limit of detection (LOD) of 0.5 ng/mL and limit of quantification (LOQ) of 1.0 ng/mL for **cerberin** in human serum, with linear range from 1-100 ng/mL and inter-day and intra-day precision values (RSD) less than 15%. The total analysis time per sample is approximately 15 minutes, making it suitable for emergency clinical applications and forensic investigations.

[5]

The following workflow illustrates the complete analytical process:



[Click to download full resolution via product page](#)

*Analytical workflow for **cerberin** detection in biological samples.*

# Medical Management and Treatment Protocols

## Clinical Management Strategies

The management of **cerberin** poisoning requires **aggressive supportive care** combined with specific antidotal therapy. Based on clinical experience and case reports, the following management protocol is recommended:

- **Initial Stabilization:**
  - Secure airway, breathing, and circulation according to advanced cardiac life support protocols
  - Establish continuous cardiac monitoring with 12-lead ECG at presentation
  - Obtain intravenous access with large-bore catheter
- **Gastrointestinal Decontamination:**
  - Administer **activated charcoal** (1 g/kg, maximum 50 g) if presentation is within 1-2 hours of ingestion
  - Consider multiple-dose activated charcoal due to enterohepatic recirculation of cardiac glycosides
  - Gastric lavage is generally not recommended due to risk of aspiration and limited efficacy
- **Specific Antidotal Therapy:**
  - **Digoxin Immune Fab** (DigiFab) is the primary specific antidote
  - Initial dose: 5-10 vials intravenously over 30 minutes in severe poisoning
  - Repeat dosing based on clinical response (additional 5-10 vials every 2-4 hours)
  - Total doses of 10-20 vials may be required in severe cases
  - Note: Despite appropriate Fab administration, treatment failures can occur
- **Management of Bradyarrhythmias:**
  - **Atropine:** 0.5-1.0 mg IV bolus, repeat every 3-5 minutes as needed (maximum 3 mg)
  - **Temporary Cardiac Pacing:** Transvenous pacing should be initiated early for high-grade AV block or symptomatic bradycardia unresponsive to atropine
  - Pacing is typically required for  $4.5 \pm 2.3$  days based on clinical studies
- **Adjunctive Therapies:**

- **Intravenous Lipid Emulsion Therapy:** 20% lipid emulsion, 1.5 mL/kg bolus followed by 0.25 mL/kg/min for 30-60 minutes
- **Correction of Electrolyte Abnormalities:** Insulin-dextrose for hyperkalemia  $>5.5$  mEq/L, though hyperkalemia may not correlate with mortality as in digoxin toxicity
- Consider extracorporeal membrane oxygenation (ECMO) in refractory cases [2] [6]

## Response to Treatment and Prognostic Factors

Clinical studies of *Cerbera odollam* poisoning have identified several **prognostic factors** that influence treatment outcomes:

- **Dosage ingested:** The number of kernels consumed correlates with the need for cardiac pacing and mortality risk
- **Time to presentation:** Earlier medical intervention is associated with improved survival
- **ECG abnormalities on admission:** Patients with normal sinus rhythm at presentation have significantly better survival rates
- **Response to atropine:** Patients with persistent bradycardia despite atropine administration require more aggressive management
- **Thrombocytopenia:** The development of low platelet count is associated with more severe poisoning and need for pacing

Studies indicate that with appropriate and timely treatment, survival rates remain high even with significant ingestion: 94% survival with half kernel, 92% with one kernel, 71% with two kernels, and 67% with four kernels. The overall in-hospital mortality rate in studied cases was approximately 12%. [1] [6]

## Research Applications and Anticancer Potential

### Experimental Evidence of Anticancer Activity

Despite its well-established cardiotoxicity, **cerberin** has emerged as a **promising anticancer agent** in preclinical studies. Research has demonstrated that **cerberin** exhibits potent cytotoxic activity against various human cancer cell lines at nanomolar concentrations:

- **Pancreatic carcinoma (PANC-1):**  $GI_{50} < 90$  nM
- **Triple-negative breast cancer (MDA-MB-468):**  $GI_{50} < 90$  nM
- **Non-small cell lung cancer (A549):**  $GI_{50} < 90$  nM

- **Additional cell lines:** **Cerberin** showed broad-spectrum activity against multiple other carcinoma cell lines

The **antiproliferative effects** of **cerberin** are mediated through several distinct but interconnected mechanisms. Treatment with **cerberin** results in significant G<sub>2</sub>/M cell cycle arrest, preceding time- and dose-dependent induction of apoptosis. This apoptotic cell death is corroborated by poly(ADP-ribose) polymerase (PARP) cleavage, caspase 3/7 activation, and decreased expression of anti-apoptotic proteins Bcl-2 and Mcl-1. [3] [4]

## Molecular Mechanisms of Anticancer Effects

The **anticancer mechanism** of **cerberin** extends beyond its primary action on Na<sup>+</sup>/K<sup>+</sup>-ATPase. In cancer cells, **cerberin** modulates several critical signaling pathways:

- **PI3K/AKT/mTOR Inhibition:** **Cerberin** potently suppresses this central survival pathway, leading to decreased proliferation and increased apoptotic susceptibility.
- **Reactive Oxygen Species Generation:** **Cerberin** treatment significantly increases intracellular ROS levels, causing oxidative damage to cellular macromolecules including DNA double-strand breaks.
- **Oncoprotein Depletion:** **Cerberin** reduces expression of key cancer-associated proteins including polo-like kinase 1 (PLK-1), c-Myc, and STAT-3.
- **Metastasis Suppression:** **Cerberin** inhibits cancer cell migration and colony formation in vitro, suggesting potential anti-metastatic properties.

These multifaceted mechanisms position **cerberin** as an attractive candidate for **targeted cancer therapy**, particularly for aggressive malignancies with limited treatment options. Preliminary in silico biopharmaceutical assessment predicts favorable pharmacokinetic properties for **cerberin**, with >60% oral bioavailability and rapid absorption. Doses of 1-10 mg/kg are predicted to maintain efficacious unbound plasma concentrations exceeding the GI<sub>50</sub> values observed in vitro. [3] [4]

## Conclusion

**Cerberin** represents a **dually-active natural product** with both significant toxicity and promising therapeutic potential. Its well-characterized mechanism of Na<sup>+</sup>/K<sup>+</sup>-ATPase inhibition explains its cardiotoxic effects, while emerging research reveals additional molecular targets that underlie its anticancer activity. The compound's narrow therapeutic index necessitates careful dose management in potential clinical applications, but its potent activity against multiple cancer types justifies continued preclinical investigation.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Cerberin [en.wikipedia.org]
2. Fatality Following Intentional Ingestion of Cerbera odollam ... [pmc.ncbi.nlm.nih.gov]
3. Cardiac glycoside cerberin exerts anticancer activity ... [sciencedirect.com]
4. Cardiac glycoside cerberin exerts anticancer activity ... [pubmed.ncbi.nlm.nih.gov]
5. Application to a Cerbera odollam poisoning case [sciencedirect.com]
6. Clinical Profile and Management of Poisoning with Suicide ... [pmc.ncbi.nlm.nih.gov]
7. Cerbera Odollam Tree Poisoning [webmd.com]

To cite this document: Smolecule. [Comprehensive Technical Guide: Cerberin Toxicity, Mechanisms, and Analytical Methods]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b523204#cerberin-toxicity-symptoms-and-lethal-dose>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)